Prifinium Bromide

colonic motility antispasmodic potency ED50 comparison

Select Prifinium Bromide for unmatched M4 receptor selectivity and 4-fold greater potency than hyoscine butylbromide (ED50 3.1 vs 12.3 μg/kg). Its quaternary ammonium structure provides predictably low oral bioavailability (3.4%), preferential GI distribution, and minimal CNS penetration—ideal for GI motility and endoscopic research. Documented 70% IBS efficacy and 66.7% complete pyloric relaxation (p=0.04) make it the superior reference standard for antimuscarinic mechanism studies.

Molecular Formula C22H28BrN
Molecular Weight 386.4 g/mol
CAS No. 4630-95-9
Cat. No. B1678099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrifinium Bromide
CAS4630-95-9
Synonymspadrin
prifinium
prifinium bromide
pyrodifenium bromide
Molecular FormulaC22H28BrN
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]
InChIInChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
InChIKeyUCGJZJXOPSNTGZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prifinium Bromide (CAS 4630-95-9): Procurement Considerations for Antimuscarinic Antispasmodic Research


Prifinium bromide (CAS 4630-95-9, molecular formula C22H28BrN, molecular weight 386.37) is a quaternary ammonium antimuscarinic agent [1]. The compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with notable binding affinity for the M4 receptor subtype [2]. As a quaternary ammonium compound, it exhibits low oral bioavailability (approximately 3.4%) with minimal inter-individual variation [3]. The compound undergoes preferential distribution to gastrointestinal tissues and is eliminated primarily via biliary excretion and gut secretions [4]. Prifinium bromide has been investigated clinically for irritable bowel syndrome (IBS) and irritable colon syndrome, and has received regulatory approval for pain relief indications in Russia, Indonesia, Iraq, Tunisia, and other select markets [5].

Why Prifinium Bromide Cannot Be Substituted with Generic Antispasmodics: Structural and Pharmacologic Rationale


Prifinium bromide cannot be interchanged with other gastrointestinal antispasmodics due to fundamental mechanistic and pharmacokinetic divergence. As a quaternary ammonium antimuscarinic, prifinium bromide acts via competitive muscarinic receptor antagonism with preferential M4 subtype binding [1], whereas alternative agents such as pinaverium bromide function as calcium channel blockers [2] and trimebutine acts as a peripheral opioid receptor agonist [3]. The quaternary ammonium structure of prifinium bromide confers low and consistent oral bioavailability (3.4%, with small inter-individual variation) [4], a profile that supports predictable gastrointestinal tissue exposure while limiting systemic distribution. In contrast, tertiary amine anticholinergics such as dicyclomine exhibit higher oral absorption and greater central nervous system penetration [5]. The evidence presented below documents specific, quantifiable performance differences that inform scientifically grounded selection decisions.

Prifinium Bromide: Quantitative Comparative Evidence for Research and Procurement Decisions


Prifinium Bromide vs. Hyoscine N-Butylbromide: In Vivo Colonic Antispasmodic Potency (ED50) in Canine Model

In an anesthetized canine model of acetylcholine-induced colonic contraction, prifinium bromide demonstrated approximately 4-fold greater potency than hyoscine N-butylbromide as measured by ED50 values [1]. Additionally, the duration of antispasmodic action at the ED50 dose was approximately 3-fold longer for prifinium bromide [1].

colonic motility antispasmodic potency ED50 comparison

Prifinium Bromide vs. Hyoscine N-Butylbromide: Endoscopic Premedication Efficacy for Pyloric Relaxation in Human Subjects

In a randomized, double-blind controlled clinical trial of 30 patients undergoing diagnostic gastroduodenoscopy, intravenous prifinium bromide achieved complete pyloric relaxation in 66.7% of subjects, compared with only 26.7% in the hyoscine N-butylbromide control group (p = 0.04) [1]. This represents a 2.5-fold higher complete relaxation rate for prifinium bromide.

endoscopic premedication pyloric relaxation human clinical trial

Prifinium Bromide vs. Pinaverium Bromide and Otilonium Bromide: Comparative Clinical Activity in Irritable Bowel Syndrome

A comprehensive review of the clinical pharmacological profile of pinaverium bromide concluded that pinaverium was 'on the whole more active than otilonium and prifinium bromide' in improving IBS symptoms [1]. The review also noted that pinaverium was 'at least as effective as trimebutine' and 'significantly superior to placebo' [1]. This establishes a relative efficacy hierarchy: pinaverium > prifinium ≈ otilonium in this therapeutic context.

irritable bowel syndrome clinical efficacy antispasmodic comparison

Prifinium Bromide vs. Oxybutynin and Terodiline: In Vivo and In Vitro Bladder Contraction Inhibition

In rat in vivo studies of urinary bladder contractions, prifinium bromide exhibited effects that were 'almost the same as those of oxybutynin and terodiline' [1]. However, in vitro studies revealed a mechanistic distinction: prifinium and atropine had little or no effect on contractions induced by electrical stimulation, KCl, and BaCl2, whereas oxybutynin and terodiline antagonized all of these stimuli to a similar extent [1]. This indicates that prifinium's in vivo bladder effects may involve mechanisms beyond direct muscarinic antagonism.

urinary bladder smooth muscle contraction anticholinergic activity

Prifinium Bromide Clinical Efficacy in Irritable Bowel Syndrome: Placebo-Controlled Evidence

In a 6-week randomized, double-blind, placebo-controlled crossover study of 18 patients with irritable colon syndrome, prifinium bromide (90 mg/day orally before meals) produced statistically significant improvement in overall symptom ratings (pain, flatulence, constipation, and/or diarrhea) compared with placebo [1]. An open-label study of 40 IBS patients reported that prifinium bromide was judged beneficial in 70% of patients, slightly beneficial in 15%, and not beneficial in 15% [2].

irritable bowel syndrome placebo-controlled trial clinical benefit rate

Prifinium Bromide: High-Value Research and Industrial Application Scenarios


Gastrointestinal Smooth Muscle Pharmacology: Colonic Motility Inhibition Studies

Prifinium bromide demonstrates approximately 4-fold higher potency (ED50 3.1 μg/kg vs. 12.3 μg/kg) and 3-fold longer duration of action than hyoscine butylbromide in canine colonic contraction models [11]. This potency and duration advantage supports its use in ex vivo and in vivo gastrointestinal smooth muscle assays where sustained antispasmodic activity is required, particularly in studies comparing muscarinic antagonist mechanisms against calcium-antagonist agents such as pinaverium bromide [12]. The compound's well-characterized antimuscarinic profile and preferential M4 receptor binding [8] make it a suitable reference standard for pharmacological dissection of cholinergic pathways in GI motility.

Endoscopic and Procedural Research: Smooth Muscle Relaxation Premedication

The superior pyloric relaxation achieved with prifinium bromide (66.7% complete relaxation) versus hyoscine butylbromide (26.7%, p=0.04) in human gastroduodenoscopy [11] positions prifinium bromide as a valuable investigational agent for studies of endoscopic procedural optimization. Researchers investigating gastrointestinal smooth muscle relaxation for diagnostic or interventional procedures may select prifinium bromide based on this quantifiable superiority in achieving adequate pyloric relaxation. The compound's quaternary ammonium structure, which limits central nervous system penetration while maintaining gastrointestinal tissue selectivity [12], further supports its suitability in procedural research contexts where minimization of systemic anticholinergic effects is desirable.

Irritable Bowel Syndrome and Functional GI Disorder Research Models

Prifinium bromide has established efficacy in placebo-controlled IBS trials [11] with documented benefit rates of 70% in open-label studies [12] and statistically significant superiority to placebo in double-blind crossover designs [8]. While pinaverium bromide demonstrates superior overall clinical activity [9], prifinium bromide's distinct antimuscarinic mechanism (versus pinaverium's calcium-antagonist mechanism) makes it an important comparator for mechanistic studies of functional gastrointestinal disorders. The compound is particularly indicated for pain-predominant irritable colon syndrome [8] and diarrhea-predominant IBS subtypes [10], providing phenotype-specific utility in translational gastrointestinal research.

Urinary Bladder Pharmacology: Comparative Anticholinergic Mechanism Studies

Prifinium bromide exhibits in vivo bladder contraction inhibition comparable to oxybutynin and terodiline [11], yet demonstrates a distinct in vitro pharmacological profile with minimal effect on non-cholinergic contractile stimuli (electrical stimulation, KCl, BaCl2) [11]. This mechanistic divergence makes prifinium bromide a valuable tool compound for researchers seeking to isolate muscarinic-receptor-mediated components of bladder smooth muscle contraction from myogenic or other receptor-mediated pathways. The compound's preferential gastrointestinal distribution and limited systemic bioavailability [12] also present opportunities for comparative tissue-selectivity studies across gastrointestinal and urinary tract smooth muscle targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prifinium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.